molecular formula C14H29NO2 B1206925 Octyl 6-aminocaproate CAS No. 16625-94-8

Octyl 6-aminocaproate

Cat. No.: B1206925
CAS No.: 16625-94-8
M. Wt: 243.39 g/mol
InChI Key: RWQXXPMKLWJWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 6-aminocaproate (CAS: 16625-94-8), also known as hexanoic acid, 6-amino-, octyl ester, is an organic compound with the molecular formula C₁₄H₂₉NO₂. Structurally, it consists of an octyl ester group attached to 6-aminocaproic acid, a six-carbon chain with a terminal amino group.

Properties

CAS No.

16625-94-8

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

octyl 6-aminohexanoate

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-10-13-17-14(16)11-8-7-9-12-15/h2-13,15H2,1H3

InChI Key

RWQXXPMKLWJWEU-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCCN

Canonical SMILES

CCCCCCCCOC(=O)CCCCCN

Other CAS No.

75980-37-9

Synonyms

epsilon-aminocaproic acid 1-octyl ester
OCEAC
octyl 6-aminocaproate
octyl epsilon-aminocaproate

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial and Preservative Efficacy

  • Octyl gallate (C₁₅H₂₂O₅) outperforms many commercial preservatives in antimicrobial activity due to its phenolic hydroxyl groups, which disrupt microbial membranes . In contrast, this compound’s amino group may offer alternative modes of action, such as enzyme inhibition or pH modulation.
  • Octyl salicylate and octyl-3-hydroxybenzoate exhibit lower histamine responses compared to parabens, highlighting how substituent positioning alters bioactivity in structurally similar compounds . This suggests that the amino group’s placement in this compound could critically influence its safety profile.

Role in Essential Oils and Fragrances

  • Octyl acetate and octyl butyrate are prominent in essential oils (e.g., Zanthoxylum spp.) for their volatile, fruity aromas . This compound’s non-volatile nature and amine functionality likely exclude it from such applications, instead favoring stabilization or prolonged-release formulations.

Q & A

Q. How can researchers efficiently survey prior work on this compound to identify knowledge gaps?

  • Methodological Answer : Use systematic review tools like PRISMA to screen databases (PubMed, SciFinder). Focus on peer-reviewed journals with high impact factors in synthetic biology and polymer chemistry. Track citation networks via tools like Web of Science to identify seminal studies and emerging trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.